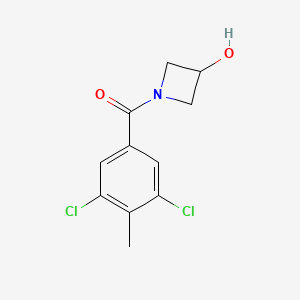
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol, also known as DCA, is a chemical compound that has been extensively researched for its potential applications in various fields of science. DCA is a white crystalline powder that is soluble in water and other organic solvents. It is a derivative of benzoyl chloride and azetidine, and its chemical formula is C11H12Cl2NO2.
作用機序
The mechanism of action of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is not fully understood, but it is believed to act as a non-competitive inhibitor of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is involved in the conversion of pyruvate to acetyl-CoA. By inhibiting PDK, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol increases the activity of PDH, leading to increased glucose oxidation and ATP production.
Biochemical and physiological effects:
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been found to have various biochemical and physiological effects. It has been shown to increase glucose uptake and oxidation in cancer cells, leading to reduced tumor growth. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has also been found to improve insulin sensitivity and reduce hepatic glucose production in diabetic animals. Additionally, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has some limitations. It is highly toxic and must be handled with care. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is also expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol. One area of interest is the development of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol-based therapies for cancer and metabolic disorders. Another area of research is the investigation of the mechanisms of action of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol derivatives with improved properties is an area of active research.
合成法
The synthesis of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol involves the reaction of 3,5-dichloro-4-methylbenzoic acid with azetidine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol. The yield of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol can be improved by optimizing the reaction conditions, such as temperature, pressure, and solvent.
科学的研究の応用
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-6-9(12)2-7(3-10(6)13)11(16)14-4-8(15)5-14/h2-3,8,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCCZSVFLBLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CC(C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-methylbenzoyl)-3-azetidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
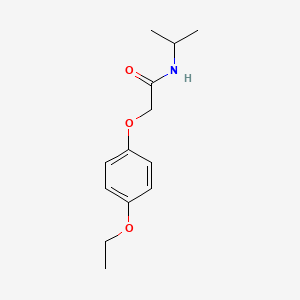
![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)

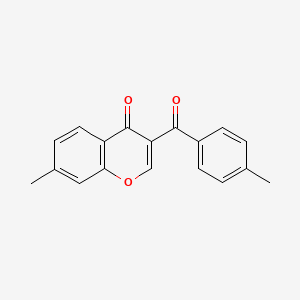
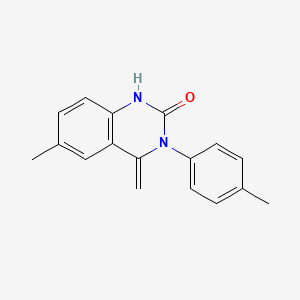

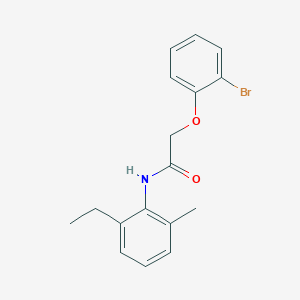
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)